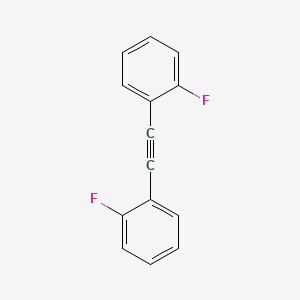
1,2-Bis(2-fluorophenyl)acetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-fluorophenyl)acetylene is an organic compound with the molecular formula C14H8F2 It is characterized by the presence of two fluorophenyl groups attached to an acetylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-fluorophenyl)acetylene can be synthesized through several methods. One common approach involves the coupling of 2-fluorophenylacetylene with a suitable halogenated precursor under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-fluorophenyl)acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding diketones.
Reduction: Reduction reactions can convert the acetylene moiety into alkanes or alkenes.
Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2-Bis(2-fluorophenyl)acetylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of 1,2-Bis(2-fluorophenyl)acetylene involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-fluorophenyl)acetylene
- 1,2-Bis(2-chlorophenyl)acetylene
- 1,2-Bis(2-bromophenyl)acetylene
Uniqueness
1,2-Bis(2-fluorophenyl)acetylene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other halogenated derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C14H8F2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-fluoro-2-[2-(2-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8F2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H |
InChI Key |
VXQCKXIRIIUUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
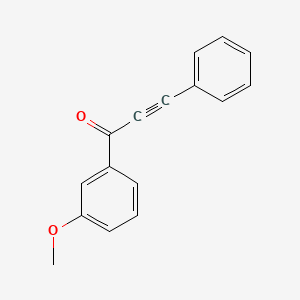


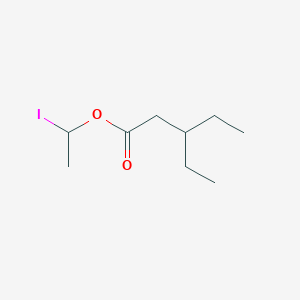
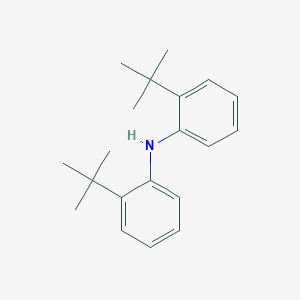
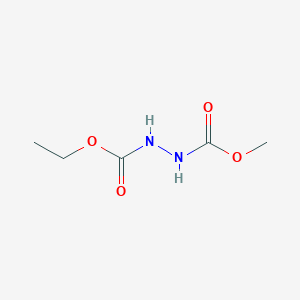
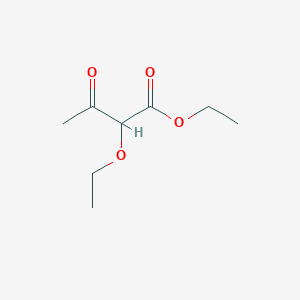
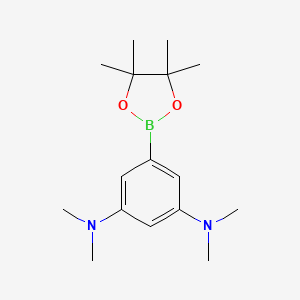
![4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B14138010.png)
![tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane](/img/structure/B14138013.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14138018.png)
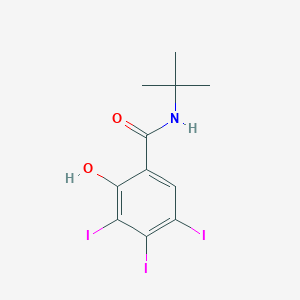
![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
